molecular formula C13H19NO B1602770 3-[(2-Methylphenoxy)methyl]piperidine CAS No. 785713-79-3

3-[(2-Methylphenoxy)methyl]piperidine

Cat. No. B1602770
CAS RN: 785713-79-3
M. Wt: 205.3 g/mol
InChI Key: ZWNDUYVBAKNEOH-UHFFFAOYSA-N
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Description

“3-[(2-Methylphenoxy)methyl]piperidine” is a compound with the molecular formula C13H19NO . It has a molecular weight of 205.3 . The compound is also known as 2-methylphenyl 3-piperidinylmethyl ether .


Molecular Structure Analysis

The InChI code for “3-[(2-Methylphenoxy)methyl]piperidine” is 1S/C13H19NO/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12/h2-3,5,7,12,14H,4,6,8-10H2,1H3 . This indicates the presence of a piperidine ring attached to a methylphenoxy group.


Physical And Chemical Properties Analysis

“3-[(2-Methylphenoxy)methyl]piperidine” has a molecular weight of 205.3 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis of Phenylpropenamide Derivatives

3-[(2-Methylphenoxy)methyl]piperidine: is utilized in the synthesis of phenylpropenamide derivatives, which have shown potential in the treatment of anti-hepatitis B virus activity. These derivatives are important due to their antiviral properties, offering a pathway to develop new treatments for hepatitis B, a major global health concern .

CB2 Receptor Agonists for Chronic Pain

This compound is also a key reactant in creating CB2 receptor agonists. These are promising for the treatment of chronic pain without the psychoactive effects associated with cannabis-derived medications. The CB2 receptor is a pivotal point in the modulation of pain, and agonists can provide relief for patients suffering from long-term pain conditions .

Aurora Kinase Inhibitors

Aurora kinases are essential enzymes involved in cell division. Inhibitors that target these kinases can be synthesized using 3-[(2-Methylphenoxy)methyl]piperidine . These inhibitors have significant implications in cancer therapy, as they can halt the proliferation of cancer cells .

Spiroimidazolidinone NPC1L1 Inhibitors

The compound is instrumental in synthesizing spiroimidazolidinone inhibitors targeting the NPC1L1 protein. These inhibitors are researched for their potential to treat hypercholesterolemia by preventing cholesterol absorption in the intestine, thereby lowering blood cholesterol levels .

Synthesis of 1,3,5-Oxadiazinones

3-[(2-Methylphenoxy)methyl]piperidine: is used in the synthesis of 1,3,5-oxadiazinones, which are explored for various biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This makes them valuable in the development of new pharmacological agents .

Selective Serotonin 5-HT6 Receptor Antagonists

This chemical serves as a reactant in the creation of selective serotonin 5-HT6 receptor antagonists. These antagonists are studied for their potential role in treating neurological disorders, such as Alzheimer’s disease, due to their involvement in cognitive processes .

Drug Design and Pharmaceutical Applications

Piperidine derivatives, including 3-[(2-Methylphenoxy)methyl]piperidine , are present in more than twenty classes of pharmaceuticals. They play a significant role in drug design due to their structural versatility and biological activity, making them a staple in medicinal chemistry .

Alkaloid Synthesis

Lastly, piperidine derivatives are crucial in the synthesis of alkaloids. Alkaloids have a wide range of pharmacological effects and therapeutic applications, from analgesics to anti-malarials. The structural framework provided by 3-[(2-Methylphenoxy)methyl]piperidine is beneficial in creating complex alkaloid structures .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-[(2-Methylphenoxy)methyl]piperidine”, is an important task of modern organic chemistry .

properties

IUPAC Name

3-[(2-methylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12/h2-3,5,7,12,14H,4,6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNDUYVBAKNEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594445
Record name 3-[(2-Methylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methylphenoxy)methyl]piperidine

CAS RN

785713-79-3
Record name 3-[(2-Methylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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